3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
Description
3-(Piperidine-1-sulfonyl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound characterized by a five-membered thiolane ring (a sulfur-containing tetrahydrothiophene derivative) with a piperidine sulfonyl substituent at the 3-position. The "1lambda6" notation indicates the hypervalent oxidation state of sulfur in the sulfonyl group (SO₂), which is critical for its electronic and steric properties.
Properties
IUPAC Name |
3-piperidin-1-ylsulfonylthiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S2/c11-15(12)7-4-9(8-15)16(13,14)10-5-2-1-3-6-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYCDWKMXZTNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of piperidine-1-sulfonyl chloride with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This can affect various biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analog identified is 4-(Piperidin-1-yl)-1lambda6-thiomorpholine-1,1-dione (CAS: 866020-54-4), which shares a sulfur-containing heterocyclic core and a piperidine substituent but differs in ring size and substituent positioning .
Data Table: Structural and Physicochemical Comparison
Structural Analysis
Ring Size and Flexibility: The thiolane ring (5-membered) in the target compound confers greater ring strain and conformational rigidity compared to the thiomorpholine (6-membered) analog. This may influence binding affinity in biological systems.
Substituent Effects :
- The piperidine sulfonyl group in the target compound introduces a bulkier substituent compared to the piperidinyl group in the analog. This difference could modulate solubility, metabolic stability, and membrane permeability.
Electronic Properties :
- Both compounds feature a sulfonyl group, which is electron-withdrawing and may enhance hydrogen-bonding capacity. However, the positioning of this group relative to the heterocyclic nitrogen (if present) varies, altering charge distribution.
Research Findings and Limitations
Potential for Drug Development
- While neither compound has reported clinical applications, their structural features align with known sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors). Further studies on enzyme binding assays or ADMET profiling are warranted.
Biological Activity
3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, characterized by a piperidine ring and a thiolane ring, has a molecular formula of C9H18N2O2S and a molecular weight of approximately 218.32 g/mol . This article explores its biological activity, including antimicrobial and anticancer properties, interactions with biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves the modulation of cell membrane integrity and interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been reported to interact with specific enzymes involved in cancer cell proliferation, notably through the modulation of the MAPK/ERK signaling pathway, which plays a crucial role in cellular growth and differentiation . In vitro studies have demonstrated that 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.
The biological activity of 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione is largely attributed to its ability to bind selectively to various enzymes and receptors. This binding can modulate enzyme activity through competitive inhibition or allosteric modulation. The interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within enzyme active sites .
Comparative Analysis
To better understand the uniqueness of 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Piperidin-4-ylamine | Contains piperidine ring | Simple amine structure; less complex than target |
| 4-Piperidone | Ketone functional group | Exhibits different reactivity due to carbonyl group |
| 2-Thiazolidinone | Contains a thiazolidine ring | Different sulfur-containing heterocycle |
| 3-Thiomorpholine | Morpholine ring with sulfur | Unique nitrogen-sulfur heterocycle |
The distinct combination of piperidine and thiolane rings in 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione confers unique chemical reactivity and biological properties not found in these other compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Activity : In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
- Cancer Cell Line Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione led to a dose-dependent decrease in cell proliferation, with IC50 values indicating potent anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
